3,5-Difluoro-2-hydroxybenzoic acid
Overview
Description
3,5-Difluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3 and a molecular weight of 174.10 g/mol . It is a derivative of salicylic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-hydroxybenzoic acid typically involves the fluorination of salicylic acid derivatives. One common method is the direct fluorination of 2-hydroxybenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure better control over reaction parameters and yield. The choice of fluorinating agents and solvents can vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) or hydrochloric acid (HCl) as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives like 3,5-diamino-2-hydroxybenzoic acid.
Esterification: Formation of esters such as methyl 3,5-difluoro-2-hydroxybenzoate.
Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.
Scientific Research Applications
3,5-Difluoro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to salicylic acid.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other salicylic acid derivatives.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit cyclooxygenase (COX) enzymes, similar to salicylic acid, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,6-Difluoro-2-hydroxybenzoic acid
Uniqueness
3,5-Difluoro-2-hydroxybenzoic acid is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions can enhance its stability and lipophilicity compared to other similar compounds .
Properties
IUPAC Name |
3,5-difluoro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPCNALAXFNOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447178 | |
Record name | 3,5-Difluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84376-20-5 | |
Record name | 3,5-Difluoro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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